molecular formula C29H32N2O3 B12134311 5-[4-(Hexyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-[4-(Hexyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12134311
M. Wt: 456.6 g/mol
InChI Key: YMGAYBZOQGQJQH-UHFFFAOYSA-N
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Description

5-[4-(Hexyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazolobenzoxazines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Hexyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazine core.

    Introduction of the Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hexyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the aromatic rings or the pyrazole ring, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Hydrogenated derivatives of the aromatic or pyrazole rings.

    Substitution: Halogenated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, 5-[4-(Hexyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

The compound’s potential therapeutic applications include its use as an anti-inflammatory or anticancer agent. Research is ongoing to explore its efficacy and safety in these roles.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with specific properties. Its structural features allow for the creation of materials with enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 5-[4-(Hexyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways that regulate cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • 5-[4-(Hexyloxy)phenyl]-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Uniqueness

Compared to similar compounds, 5-[4-(Hexyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique due to the presence of both hexyloxy and methoxy groups. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C29H32N2O3

Molecular Weight

456.6 g/mol

IUPAC Name

5-(4-hexoxyphenyl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C29H32N2O3/c1-3-4-5-9-19-33-23-17-15-22(16-18-23)29-31-26(20-25(30-31)21-11-7-6-8-12-21)24-13-10-14-27(32-2)28(24)34-29/h6-8,10-18,26,29H,3-5,9,19-20H2,1-2H3

InChI Key

YMGAYBZOQGQJQH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC=C5)OC

Origin of Product

United States

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